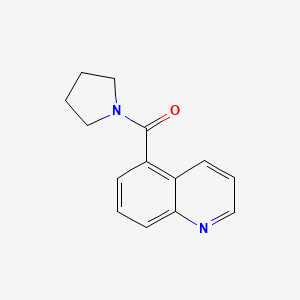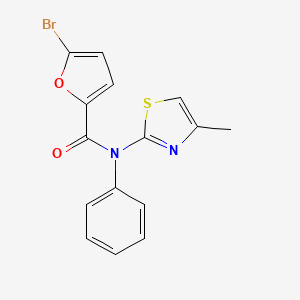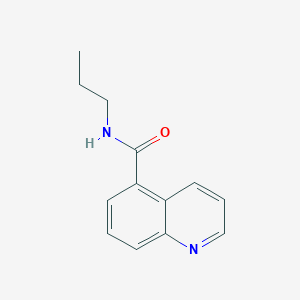![molecular formula C19H13N3OS B7476733 N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a crucial role in the regulation of gene expression.
Mecanismo De Acción
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide is a potent inhibitor of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide, which is a transcription factor that plays a crucial role in the regulation of gene expression. N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide is known to be overexpressed in various types of cancer, and its inhibition has been shown to suppress the growth of cancer cells. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide has been implicated in the regulation of inflammatory genes, and its inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide are primarily related to its inhibition of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide. This inhibition leads to the suppression of genes involved in cancer growth and inflammation, resulting in the observed therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide in lab experiments is its potency as a N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide inhibitor. This allows for the effective inhibition of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide-dependent gene expression, making it a valuable tool for studying the role of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide in various biological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide. One area of interest is the development of more potent and selective N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide inhibitors, which may have improved therapeutic efficacy and reduced off-target effects. Additionally, further research is needed to fully understand the role of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide in various biological processes and to identify additional therapeutic applications for N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide inhibitors.
Métodos De Síntesis
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide involves a series of chemical reactions. The starting material, 2-aminopyridine, is reacted with 2-bromoacetophenone to form 2-(2-acetylphenyl)pyridine. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, particularly in breast and lung cancer. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(16-10-5-6-12-20-16)21-14-8-2-1-7-13(14)19-22-15-9-3-4-11-17(15)24-19/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFLWFQOQEXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)



![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)

![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)


![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
